

An In-depth Technical Guide to the Toxicological Profile of 4-Aminoazobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminoazobenzene

Cat. No.: B166484

[Get Quote](#)

This guide provides a comprehensive toxicological overview of **4-aminoazobenzene** (4-AAB), a significant monoazo dye. It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document delves into the compound's carcinogenic and genotoxic properties, metabolic activation pathways, and the key experimental methodologies used for its evaluation.

Executive Summary and Classification

4-Aminoazobenzene, also known as C.I. Solvent Yellow 1, is an aromatic amine and a dye intermediate.^{[1][2]} Its toxicological profile is of significant interest due to its carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified **4-aminoazobenzene** as Group 2B: Possibly carcinogenic to humans.^{[1][3][4]} This classification is based on sufficient evidence of carcinogenicity in experimental animals.^{[1][3]} Regulatory bodies and safety data sheets consistently highlight its carcinogenicity, acute oral toxicity, and potential for skin sensitization.^{[5][6]}

Carcinogenicity

Extensive studies in animal models have demonstrated the carcinogenic activity of **4-aminoazobenzene**.

Evidence in Experimental Animals

Oral administration of **4-aminoazobenzene** has been shown to induce liver tumors in rats.[3][7] Furthermore, dermal application resulted in epidermal tumors in the same species.[3][7] Studies in mice have also revealed a significant incidence of liver tumors (hepatomas) following intraperitoneal injections.[3][8] One study noted that a single intraperitoneal injection led to hepatomas in 93% and 46% of males in two different mouse strains by 11 months of age.[3] There is also evidence suggesting a potential for increased tumor incidence in the liver and hematopoietic tissues of mice exposed neonatally.[3][7]

The carcinogenic potency of **4-aminoazobenzene** has been found to be comparable to its more studied derivative, **N,N-dimethyl-4-aminoazobenzene** (DAB), in male mice.[8]

Table 1: Summary of Carcinogenicity Data for **4-Aminoazobenzene**

Species	Route of Administration	Target Organ(s)	Tumor Type	Reference
Rat	Oral	Liver	Liver tumors	[3][7]
Rat	Dermal	Skin	Epidermal tumors	[3][7]
Mouse	Intraperitoneal	Liver	Hepatomas	[3][8]
Mouse	Neonatal (subcutaneous)	Liver, Hematopoietic and Lymphoid tissues	Epidermal tumors	[3]

Genotoxicity and Mutagenicity

The carcinogenicity of **4-aminoazobenzene** is intrinsically linked to its genotoxic properties, primarily its ability to damage DNA after metabolic activation.

Mechanism of Genotoxicity: DNA Adduct Formation

The genotoxicity of **4-aminoazobenzene** is dependent on its metabolic conversion to reactive electrophilic intermediates that can covalently bind to cellular macromolecules, including DNA. [9] The primary mechanism involves the formation of DNA adducts, which can lead to

mutations if not repaired, initiating the process of carcinogenesis.[10] The major persistent DNA adduct found in the liver of mice treated with **4-aminoazobenzene** is N-(deoxyguanosin-8-yl)-**4-aminoazobenzene**.[8] The formation of these adducts is a critical step in the mutagenic and carcinogenic activity of this compound.[8][10] Studies have demonstrated a correlation between the levels of DNA adducts and the genotoxic and carcinogenic potential of **4-aminoazobenzene** derivatives.[10]

Mutagenicity in Standard Assays

4-Aminoazobenzene and its derivatives have been shown to be mutagenic in the *Salmonella typhimurium* reverse mutation assay, commonly known as the Ames test.[11] This mutagenic activity is dependent on metabolic activation, typically provided by a liver S9 fraction, which contains the necessary enzymes for the conversion of the parent compound into its ultimate mutagenic form.[11] The amino group is considered crucial for the expression of genotoxicity in azobenzene compounds.[12][13]

Metabolic Activation: The Pathway to Carcinogenesis

The toxicity of **4-aminoazobenzene** is a clear example of toxication, where the parent compound is metabolized into more harmful substances.[9]

Key Metabolic Steps

The metabolic activation of **4-aminoazobenzene** and related aromatic amines is a multi-step process:[9]

- N-hydroxylation: The initial and rate-limiting step is the oxidation of the exocyclic amino group to form N-hydroxy-**4-aminoazobenzene**. This reaction is catalyzed by cytochrome P450 enzymes in the liver.[9][14]
- Esterification: The resulting N-hydroxy metabolite can then undergo further activation through esterification, for example, by sulfotransferases to form a reactive sulfuric acid ester. [9][14] This ester is highly unstable and readily reacts with nucleophilic sites in DNA.
- Other Conjugations: Amino acid conjugation, such as with serine, has also been proposed as a potential activation pathway for N-hydroxy-**4-aminoazobenzene** metabolites, leading to

intermediates capable of binding to nucleic acids.[14]

The ultimate carcinogenic metabolites are electrophilic species that readily attack DNA, primarily at the guanine bases.[9][14]

Visualization of the Metabolic Activation Pathway

The following diagram illustrates the key steps in the metabolic activation of **4-aminoazobenzene**.

[Click to download full resolution via product page](#)

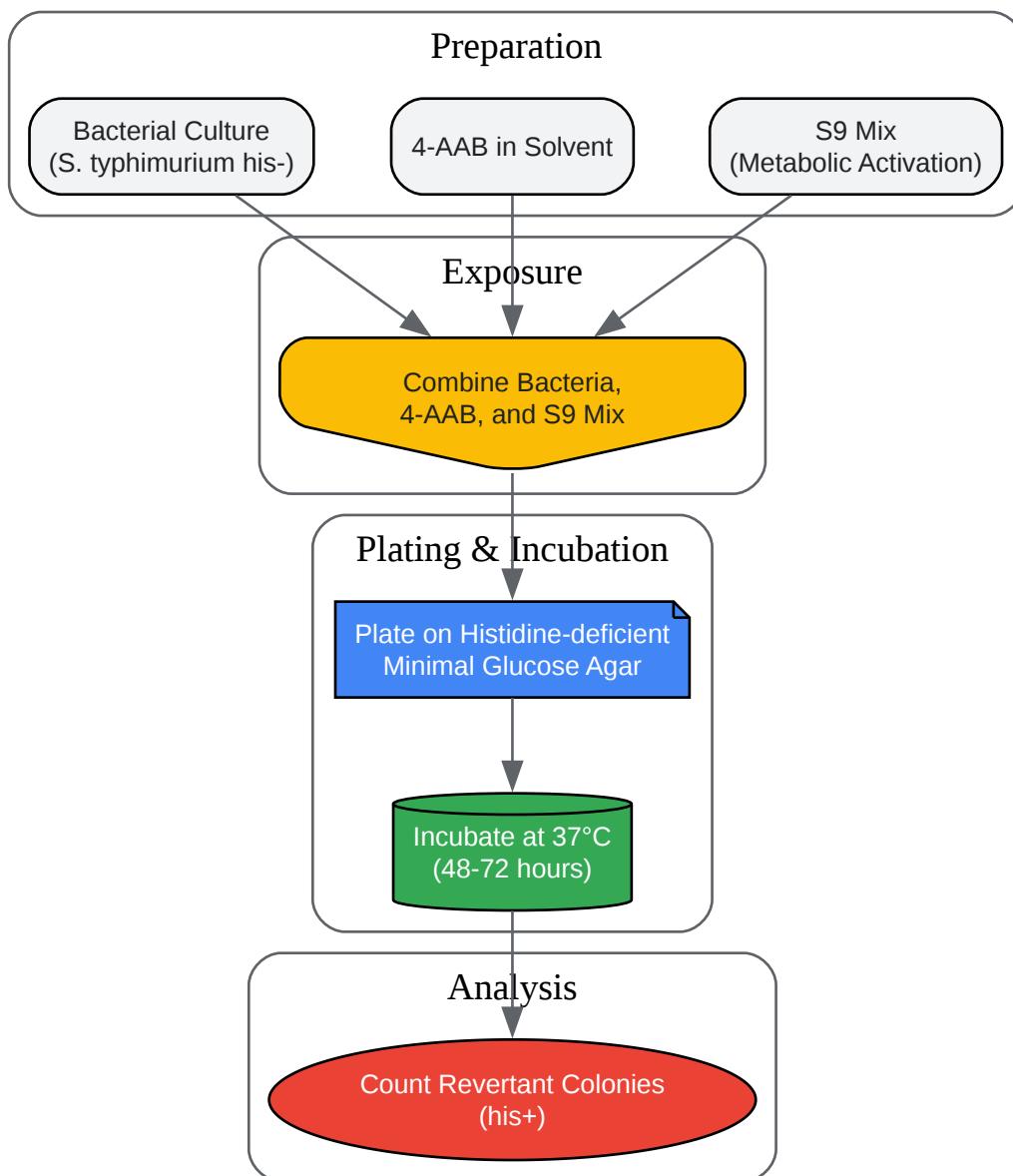
Caption: Metabolic activation of **4-Aminoazobenzene** to a DNA-reactive species.

Key Experimental Protocols

The evaluation of the toxicological properties of **4-aminoazobenzene** relies on standardized in vitro and in vivo assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16][17]


Objective: To determine if **4-aminoazobenzene** can induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.

Methodology:

- Strain Selection: Use appropriate *S. typhimurium* strains (e.g., TA98, TA100) that are sensitive to frameshift and base-pair substitution mutagens, respectively.[11][18]
- Metabolic Activation (S9 Mix): Prepare an S9 fraction from the livers of rats induced with a P450 inducer (e.g., Aroclor 1254 or phenobarbital).[11][19] The S9 mix contains the enzymes necessary for metabolic activation.

- Test Article Preparation: Dissolve **4-aminoazobenzene** in a suitable solvent (e.g., DMSO) to create a series of concentrations.[20]
- Exposure: In a test tube, combine the bacterial culture, the S9 mix (or a buffer for the non-activation control), and the test article solution.[16][19]
- Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.[15][16]
- Incubation: Incubate the plates at 37°C for 48-72 hours.[15][16]
- Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.[19]

Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: Standard workflow for the Ames bacterial reverse mutation assay.

Long-Term Animal Carcinogenicity Bioassay

Following the principles of the National Toxicology Program (NTP), a two-year bioassay in rodents is the gold standard for assessing carcinogenic potential.[21][22]

Objective: To evaluate the chronic toxicity and carcinogenic potential of **4-aminoazobenzene** following long-term exposure in rodents.

Methodology:

- Animal Model: Use both male and female rats (e.g., F344/N) and mice (e.g., B6C3F1).
- Dose Selection: Based on subchronic toxicity studies, select at least two dose levels and a vehicle control group. Doses should be chosen to elicit some toxicity at the high dose but not compromise the lifespan of the animals.
- Administration: Administer **4-aminoazobenzene** via a relevant route of exposure (e.g., oral gavage, dietary administration) for a period of two years.[\[21\]](#)
- In-life Monitoring: Regularly monitor the animals for clinical signs of toxicity, body weight changes, and palpable masses.
- Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect a comprehensive set of tissues and organs for histopathological examination by a qualified pathologist.
- Data Analysis: Statistically analyze the incidence of neoplastic (tumors) and non-neoplastic lesions in the dosed groups compared to the control group. A statistically significant increase in the incidence of tumors at any site in the dosed groups is considered evidence of carcinogenic activity.

Conclusion

The available toxicological data provides sufficient evidence that **4-aminoazobenzene** is a carcinogen in experimental animals, with the liver and skin being primary target organs.[\[3\]\[7\]](#) Its carcinogenic activity is mediated by its genotoxic properties, which are dependent on metabolic activation to DNA-reactive intermediates.[\[9\]](#) Standardized assays such as the Ames test and long-term animal bioassays are crucial for identifying and characterizing the hazards associated with this and other aromatic amines. This information is vital for conducting risk assessments and establishing appropriate safety measures for handling and exposure.

References

- The carcinogenicity of methoxyl derivatives of **4-aminoazobenzene**: correlation between DNA adducts and genotoxicity - PMC - NIH. (No Date).

- 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf. (2021, December 21).
- **4-Aminoazobenzene** | C12H11N3 | CID 6051 - PubChem.
- The Carcinogenicity of Certain Derivatives of P-Dimethylaminoazobenz in the Rat - PubMed.
- **4-aminoazobenzene** and N,N-dimethyl-**4-aminoazobenzene** as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-**4-aminoazobenzene** as the major persistent hepatic DNA-bound dye in these mice - PubMed. (1984, June). PubMed.
- Amino acid conjugation of N-hydroxy-**4-aminoazobenzene** dyes: a possible activation process of carcinogenic **4-aminoazobenzene** dyes to the ultimate mutagenic or carcinogenic metabolites - PubMed. (1981, December). PubMed.
- Genotoxicity of a Variety of Azobenzene and Aminoazobenzene Compounds in the Hepatocyte/DNA Repair Test and the Salmonella/Mutagenicity Test | Cancer Research - AACR Journals.
- Mutagenicity of carcinogenic azo dyes and their derivatives - PubMed.
- Lack of carcinogenicity in mice of 4,4'-diaminobenzanilide and 4,4'-diaminoazobenzene, two intermediates used in the manufacture of azo dyes - PubMed. (1981, December). PubMed.
- Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the hepatocyte/DNA repair test and the Salmonella/mutagenicity test - PubMed.
- Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-**4-aminoazobenzene** (DAB), in the rat - PubMed.
- para-Aminoazobenzene (IARC Summary & Evaluation, Supplement7, 1987) - Inchem.org. (1987). Inchem.org.
- **4-Aminoazobenzene**. (No Date). U.S. Environmental Protection Agency.
- Agents Classified by the IARC Monographs, Volumes 1–123. (2018, November 9).
- Safety Data Sheet: **4-aminoazobenzene** - Chemos GmbH&Co.KG.
- TOX-73: Metabolism, Toxicity, and Predicted Carcinogenicity of Diazoaminobenzene (CASRN 136-35-6). (No Date).
- Genotoxicity of a Variety of Azobenzene and Aminoazobenzene Compounds in the Hepatocyte/DNA Repair Test and the SV \bar{A} ⁻/nO/ie/f - AACR Journals.
- Metabolic activation of aromatic amines and azo dyes - PubMed.
- N,N-diethyl-**4-aminoazobenzene** (DEAB): acute actions with respect to possible carcinogenicity as well as the role of solvents.
- RoC Profile: 4-Dimethylaminoazobenzene - National Toxicology Program. (No Date).
- The Ames Test.
- IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. (2020, June 26).
- **4-Aminoazobenzene** (25548-34-9, 60-09-3) - Chemchart.

- 4-Amino Azobenzene CAS No 60-09-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- para-Aminoazobenzene - IARC Publications. (No Date).
- **4-Aminoazobenzene** | 60-09-3 | Tokyo Chemical Industry (India) Pvt. Ltd.
- PATIENT INFORMATION SHEET **4-Aminoazobenzene** - Chemotechnique Diagnostics.
- Ames Test Protocol | AAT Bioquest. (2025, October 13).
- Technical Reports - National Toxicology Program - NIH. (No Date).
- Bacterial Reverse Mutation Assay (Ames Test) GLP Report - Bulldog-Bio.
- Ames Test Summary Result - Regulations.gov. (2015, October 30).
- 15th Report on Carcinogens - National Toxicology Program. (No Date).
- Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemotechnique.se [chemotechnique.se]
- 3. para-Aminoazobenzene (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 4. monographs.iarc.who.int [monographs.iarc.who.int]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutagenicity of carcinogenic azo dyes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the hepatocyte/DNA repair test and the Salmonella/mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid conjugation of N-hydroxy-4-aminoazobenzene dyes: a possible activation process of carcinogenic 4-aminoazobenzene dyes to the ultimate mutagenic or carcinogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. bulldog-bio.com [bulldog-bio.com]
- 20. N,N-diethyl-4-aminoazobenzene (DEAB): acute actions with respect to possible carcinogenicity as well as the role of solvents. Morphological and pharmacological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Technical Reports [ntp.niehs.nih.gov]
- 22. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of 4-Aminoazobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166484#4-aminoazobenzene-toxicological-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com